Benzofuran-6-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-benzofuran-6-carbohydrazide |
InChI |
InChI=1S/C9H8N2O2/c10-11-9(12)7-2-1-6-3-4-13-8(6)5-7/h1-5H,10H2,(H,11,12) |
InChI Key |
ODLWYXPRXJTDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for Benzofuran 6 Carbohydrazide and Its Precursors
Cyclization Reactions for Benzofuran (B130515) Ring Formation
Cyclization reactions represent the cornerstone of benzofuran synthesis, involving the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. These methods often utilize readily available starting materials and can be performed under various conditions.
One of the classical approaches involves the reaction of salicylaldehyde (B1680747) with ethyl chloroacetate (B1199739) to form an intermediate which is then cyclized. niscair.res.in Another common strategy is the acid-catalyzed cyclization of compounds containing a carbonyl group through dehydration. rsc.org Intramolecular Friedel–Crafts reactions have also been employed to construct the benzofuran ring system. rsc.org Furthermore, photolytic cyclization of α-phenoxyketones provides a photochemical route to this heterocyclic core. rsc.org A summary of various cyclization strategies is presented in Table 1.
Table 1: Overview of Selected Cyclization Reactions for Benzofuran Ring Formation
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Salicylaldehyde, Ethyl bromoacetate | K2CO3, Acetonitrile, Reflux | Ethyl benzofuran-2-carboxylate | niscair.res.in |
| α-Phenoxyketones | UV irradiation | Substituted benzofurans | rsc.org |
| o-Hydroxystilbenes | Hypervalent iodine reagents | 2-Arylbenzofurans | organic-chemistry.org |
| 1-Allyl-2-allyloxybenzenes | Ruthenium catalyst | Substituted benzofurans | organic-chemistry.org |
Transition Metal-Catalyzed Approaches
The advent of transition metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods. nih.gov Palladium, copper, gold, and ruthenium are among the most frequently used metals in these transformations.
Palladium-catalyzed reactions are particularly prominent. The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, is a key step in many benzofuran syntheses. nih.govdntb.gov.ua For instance, the coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization, yields the benzofuran ring. nih.gov Copper iodide is often used as a co-catalyst in these reactions. nih.gov A one-pot, three-component Sonogashira/Cacchi type coupling has been developed for the efficient synthesis of 2,3-disubstituted benzofurans. nih.gov
The Wittig reaction, another powerful tool in organic synthesis, has also been adapted for benzofuran formation. rsc.orgmasterorganicchemistry.comorganic-chemistry.org Intramolecular Wittig reactions of in-situ generated phosphorus ylides with ester functionalities provide a mild and efficient route to functionalized benzofurans. rsc.org A novel approach involves a Wittig reaction followed by ring closure to construct the benzofuran ring. google.com
Table 2: Examples of Transition Metal-Catalyzed Benzofuran Syntheses
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
| Pd(PPh3)2Cl2 / CuI | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | One-pot synthesis of 2,3-disubstituted benzofurans | nih.govnih.gov |
| Palladium Acetate | C-H Activation/Annulation | Phenols, Dienes | Direct functionalization of C-H bonds | nih.gov |
| Phosphorus Ylides | Intramolecular Wittig Reaction | Acid Chlorides, Michael Acceptors | Mild conditions, one-step procedure | rsc.org |
| Ruthenium complexes | C- and O-allyl isomerization/Ring-closing metathesis | 1-Allyl-2-allyloxybenzenes | Formation of substituted benzofurans | organic-chemistry.org |
Microwave-Assisted Synthetic Strategies
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The application of microwave technology to the synthesis of benzofurans has proven to be highly effective.
Microwave-assisted Sonogashira coupling reactions have been successfully employed for the rapid and efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.gov This methodology has been shown to be quite general and is a valuable tool for the creation of combinatorial libraries of benzofuran derivatives. nih.gov The use of microwave irradiation shortens reaction times and minimizes the formation of side products. nih.gov Additionally, a microwave-assisted route to 2-substituted benzofurans directly from carboxylic acids has been developed, allowing for the preparation of various derivatives in good yields. organic-chemistry.org
Derivatization and Structural Modifications of Benzofuran 6 Carbohydrazide
Synthesis of Schiff Bases from Benzofuran-6-carbohydrazide
The synthesis of Schiff bases, or azomethines, represents a fundamental derivatization of this compound. This is typically achieved through the condensation of the terminal amino group of the hydrazide with the carbonyl group of aldehydes or ketones.
The reaction of 4-hydroxythis compound with a variety of substituted aromatic aldehydes and acetaldehyde (B116499) has been reported to yield the corresponding Schiff bases. docsdrive.com This condensation is typically carried out by refluxing the hydrazide and the respective aldehyde in ethanol. docsdrive.com The resulting products are characterized by the formation of an imine (-N=CH-) bond.
The general reaction scheme involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
A series of Schiff bases derived from 4-hydroxythis compound are presented in the table below.
| Aldehyde Reactant | Resulting Schiff Base Substituent (R) |
| Benzaldehyde | Phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 2-Chlorobenzaldehyde | 2-Chlorophenyl |
| 4-Dimethylaminobenzaldehyde | 4-Dimethylaminophenyl |
| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |
| 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 3-Methoxy-4-hydroxybenzaldehyde | 3-Methoxy-4-hydroxyphenyl |
| 4-Methylbenzaldehyde | 4-Methylphenyl |
| 3-Nitrobenzaldehyde | 3-Nitrophenyl |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl |
| Acetaldehyde | Methyl |
Data sourced from Gopal Krishna Rao et al., 2007. docsdrive.com
The electronic nature of the substituents on the aromatic aldehyde can influence the reactivity and properties of the resulting Schiff bases. Electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring of the aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the condensation reaction. Conversely, electron-donating groups, such as hydroxyl, methoxy, and dimethylamino groups, may have the opposite effect.
In a study of 4-hydroxythis compound derived Schiff bases, it was noted that substituents like chloro, dimethylamino, hydroxy, and methyl on the phenyl ring influenced the biological activity of the compounds. docsdrive.comscialert.net This suggests that these substituents, by modifying the electronic and steric properties of the molecule, play a crucial role in its chemical behavior.
Cyclization Reactions Involving the Hydrazide Moiety
The hydrazide functionality of this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve the reaction of the hydrazide with bifunctional reagents, leading to the formation of stable five- or six-membered rings. While the literature extensively documents such reactions for other isomers, particularly benzofuran-2-carbohydrazide, specific examples starting from the 6-carbohydrazide isomer are not as prevalent. The general principles of these cyclization reactions are, however, broadly applicable.
The hydrazide moiety is a versatile synthon for a variety of heterocyclic systems:
Pyrazoles: The reaction of a carbohydrazide (B1668358) with β-dicarbonyl compounds, such as acetylacetone, is a common method for the synthesis of pyrazole (B372694) derivatives.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through various methods, including reaction with carboxylic acids or their derivatives, followed by cyclodehydration.
Triazoles: The synthesis of 1,2,4-triazole (B32235) rings can be achieved by reacting the carbohydrazide with reagents such as isothiocyanates followed by cyclization.
Thiadiazoles: 1,3,4-Thiadiazole derivatives can be prepared from carbohydrazides by reaction with carbon disulfide in the presence of a base, followed by treatment with an acid.
While these are established synthetic routes, specific studies detailing these transformations for this compound are limited in the available scientific literature.
Annulation, or ring-forming, reactions can be employed to construct fused heterocyclic systems where a new ring is built onto the existing benzofuran (B130515) framework. The hydrazide group can participate in these reactions, for example, by reacting with a reagent that also bears a reactive site capable of interacting with a position on the benzofuran ring, leading to a polycyclic structure. Research in this area for the this compound scaffold is an open area for investigation.
Structure Activity Relationship Sar Investigations of Benzofuran 6 Carbohydrazide Derivatives
Positional Isomerism and Substituent Effects on Activity
The biological activity of benzofuran-carbohydrazide derivatives is profoundly influenced by the placement and nature of various functional groups on the core scaffold. The interplay between the benzofuran (B130515) ring system and the hydrazide side chain creates distinct chemical environments where substituents can exert significant electronic and steric effects. The position of the carbohydrazide (B1668358) group itself is a critical determinant of activity, with research often focusing on isomers where this group is at the C-2 or C-3 position, in addition to the C-6 position. These positional isomers can exhibit markedly different biological profiles due to variations in how they orient themselves within a biological target.
Impact of Substituents on the Benzene (B151609) Moiety
The benzene portion of the benzofuran ring is a prime site for modification to fine-tune the molecule's properties. Substituents on this ring can modulate electron density, lipophilicity, and steric bulk, thereby affecting target binding and pharmacokinetic properties.
Studies on related benzofuran systems have demonstrated that the position of substituents on the benzene ring is critical. For instance, in a series of 5-aminobenzofuran derivatives, the placement of a methoxy group at the C-6 position resulted in higher activity compared to its placement at the C-7 position. nih.gov This highlights the sensitivity of the biological target to the electronic landscape of this specific region of the molecule.
In the context of 6-nitrobenzofuran-2-carbohydrazide, a positional isomer of the target compound, the presence of the strong electron-withdrawing nitro group at the 6-position is a defining feature that significantly influences the electronic character of the entire benzofuran ring system. researchgate.net While direct SAR data for various substituents at other positions on the benzene ring of a 6-carbohydrazide scaffold is limited, general principles suggest that both electron-donating groups (EDGs) like methoxy (-OCH3) and alkyl groups, and electron-withdrawing groups (EWGs) like halogens or nitro groups, can dramatically alter activity. libretexts.orgyoutube.com The optimal substitution depends on the specific interactions required by the biological target. For example, a hydrogen bond acceptor on the target might favorably interact with a substituent like a methoxy group at a specific position.
Influence of Substituents on the Furan (B31954) Ring
The furan ring, being the other half of the benzofuran core, offers additional sites for substitution, primarily at the C-2 and C-3 positions. Modifications at these positions can directly impact the orientation of the side chain and interactions with the target.
SAR studies on various benzofuran derivatives have consistently shown that substitutions at the C-2 and C-3 positions are crucial for cytotoxic and other biological activities. nih.gov For example, in one study, the introduction of a methyl group at the C-3 position of a benzofuran-2-carbohydrazide scaffold led to a significant increase in antiproliferative activity. nih.gov This suggests that the steric bulk and electronic contribution of the methyl group in this position are favorable for the observed biological effect.
The reactivity of the furan ring's C-2 and C-3 double bond allows for various chemical transformations, but for SAR, the focus is often on the introduction of stable substituents. researchgate.net The electronic nature of the furan ring means that it can transmit substituent effects to the attached carbohydrazide moiety. rsc.org The specific impact of a substituent—whether it enhances or diminishes activity—is highly dependent on the target protein's topology and the nature of its binding pocket.
Role of Substituents on the Hydrazone/Cyclized Moiety
The carbohydrazide functional group is frequently used as a synthetic handle to introduce a wide array of substituents, often by forming hydrazone derivatives through condensation with various aldehydes and ketones. researchgate.net This hydrazone moiety (-CO-NH-N=CH-) provides a critical point of diversity and has been shown to be essential for the anticancer activity of many related compounds. nih.gov The nature of the aryl or heteroaryl group (R) introduced via the aldehyde has a profound effect on the biological activity.
In a study of 3-methyl-2-benzofuran carbohydrazide derivatives, several substitutions on the benzaldehyde-derived portion of the hydrazone were investigated for their anticancer activity. The results indicated that:
Electron-donating groups: The presence of a phenol group (e.g., 4-hydroxy) increased binding interactions and improved anticancer activity. nih.gov
Electron-withdrawing groups: The addition of a chlorine atom also resulted in enhanced activity, suggesting that both electronic and steric factors of the substituent are important. nih.gov
Unsubstituted Phenyl: The derivative with an unsubstituted phenyl ring still maintained good anticancer activity. nih.gov
Similarly, a study on 6-nitrobenzofuran-2-carbohydrazide Schiff bases revealed significant variations in cytotoxic activity based on the substitution pattern on the appended aryl ring. researchgate.net
| Core Scaffold | Substituent on Hydrazone Moiety (R) | Observed Activity Trend | Reference |
|---|---|---|---|
| 3-Methyl-2-benzofuran carbohydrazide | 4-Hydroxy-phenyl | Increased Activity | nih.gov |
| 3-Methyl-2-benzofuran carbohydrazide | 4-Chloro-phenyl | Increased Activity | nih.gov |
| 3-Methyl-2-benzofuran carbohydrazide | Unsubstituted Phenyl | Good Activity | nih.gov |
| 6-Nitro-2-benzofuran carbohydrazide | Various substituted phenyls | Activity is highly dependent on the nature and position of the substituent. | researchgate.net |
Conformational Analysis and Bioactive Conformations
The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of benzofuran-6-carbohydrazide derivatives is essential to understand their preferred shapes (conformations) and to identify the specific "bioactive conformation" that is responsible for its interaction with a biological target.
The molecule is not rigid; rotation can occur around several single bonds, particularly within the carbohydrazide-hydrazone linker. This flexibility allows the molecule to adopt various spatial arrangements. The planarity of the benzofuran ring system contrasts with the flexibility of the side chain. The relative orientation of the benzofuran core and the substituted aryl ring of the hydrazone moiety is a key conformational feature. mdpi.com
Studies on related benzofuran antagonists have utilized techniques like NMR NOE experiments combined with molecular mechanics to determine the preferred conformations of active compounds. researchgate.net Such analyses have shown that compounds with good binding activity often adopt a specific three-dimensional arrangement of their key pharmacophoric elements, mimicking the conformation of other known potent inhibitors. researchgate.net For benzofuran hydrazones, intramolecular hydrogen bonding, for instance between the hydrazide NH and a substituent on the aryl ring, can restrict conformational freedom and lock the molecule into a more favorable bioactive shape. The molecule is often composed of several planar fragments that are twisted relative to each other, and the angle of this twist can be critical for activity. mdpi.com
Steric and Electronic Factors Governing Activity
The activity of this compound derivatives is governed by a delicate balance of steric and electronic factors. These properties, dictated by the various substituents, determine how the molecule fits into and interacts with its biological target.
Electronic Effects: These relate to the way substituents influence the distribution of electrons in the molecule.
Inductive Effects: Electron-withdrawing or donating groups can alter the polarity of bonds and the acidity/basicity of nearby atoms, such as the hydrazide protons. libretexts.org
Resonance Effects: Substituents that can participate in conjugation with the aromatic benzofuran system can delocalize electron density, which can be crucial for stabilizing the molecule within a binding site or for its chemical reactivity. youtube.com
Field Effects: The electrostatic field generated by polar substituents can influence interactions with polar residues in a protein binding pocket.
The anticancer activity of some benzofuran derivatives has been shown to improve with electron-donating groups at the para-position of a phenyl substituent, regardless of whether the group is strong (like -OCH3) or weak (like -CH3). nih.gov Conversely, substitution with electron-withdrawing groups like chloro, bromo, or nitro groups at the same position led to a significant drop in activity. nih.gov This suggests that the target for this particular series of compounds favors an electron-rich phenyl moiety.
Steric Effects: These relate to the size and shape of the molecule and its substituents.
Steric Hindrance: Bulky substituents can prevent the molecule from adopting the necessary conformation to bind effectively to its target. Conversely, they can also provide enhanced selectivity if they prevent binding to off-target proteins.
The introduction of a methyl group at the C-3 position of the benzofuran ring, for instance, adds steric bulk that was found to be beneficial for antiproliferative activity, suggesting a favorable interaction within a hydrophobic pocket of the target. nih.gov
Ligand Efficiency and Lipophilicity Considerations in SAR
In modern drug design, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound during the optimization process. core.ac.uknih.gov
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). It essentially measures the "binding energy per atom." A high LE indicates that the molecule achieves its potency in an efficient manner, without excessive size.
Lipophilicity: This property, often expressed as logP or logD, describes a compound's solubility in fatty or non-polar environments. While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity.
Lipophilic Ligand Efficiency (LLE or LipE): This metric combines potency and lipophilicity (LLE = pIC50 - logP). It assesses how effectively a compound uses its lipophilicity to achieve its binding affinity. nih.gov A higher LLE is generally desirable, indicating that potency is not solely driven by increasing greasiness.
Exploration of Biological Activities in Vitro and Mechanistic Studies
Antimicrobial Activity Studies
Derivatives of benzofuran-carbohydrazide have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)
The antibacterial potential of benzofuran (B130515) derivatives has been a subject of considerable research. While specific data for Benzofuran-6-carbohydrazide is limited, studies on related structures indicate that the benzofuran scaffold can be effective against both Gram-positive and Gram-negative bacteria. For instance, a study on newly synthesized benzofuran derivatives demonstrated moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively for one of the tested compounds nih.gov. Another study highlighted that the inhibitory activity of some synthesized benzofuran derivatives was higher against Gram-negative bacteria than Gram-positive bacteria nih.gov.
Interactive Data Table: Antibacterial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 |
| Benzofuran derivative 1 | Escherichia coli | 25 |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 |
Antifungal Activity Against Fungal Species
The antifungal properties of benzofuran-carbohydrazide derivatives have also been investigated. Research on benzofuran-3-carbohydrazide derivatives showed promising antifungal activity nih.gov. In one study, certain benzofuran derivatives exhibited antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively nih.gov.
Antitubercular Activity Research
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Benzofuran-carbohydrazide derivatives have emerged as a promising class of compounds in this area. A study focused on benzofuran-3-carbohydrazide derivatives revealed significant in vitro inhibitory activity against M. tuberculosis H37Rv strains nih.gov. Two compounds from this series were identified as the most active, with MIC values of 8 µg/mL and 2 µg/mL nih.gov. The study suggested that substitutions on the benzylidene group, particularly ortho-hydroxyl and protected hydroxyl groups, contributed to the antitubercular activity nih.gov. Another study on 2-substituted-3H-benzofuro[3,2-e]benzofurans also reported a derivative with potent activity against M. tuberculosis H37Rv, exhibiting a MIC of 3.12 µg/mL nih.gov.
Interactive Data Table: Antitubercular Activity of Benzofuran Derivatives
| Compound | Mycobacterial Strain | MIC (µg/mL) |
| Benzofuran-3-carbohydrazide derivative 3 | M. tuberculosis H37Rv | 8 |
| Benzofuran-3-carbohydrazide derivative 4 | M. tuberculosis H37Rv | 2 |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis H37Rv | 3.12 |
Mechanistic Insights into Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)
The precise mechanisms of antimicrobial action for this compound are not defined. However, for the broader class of benzofuran derivatives, several mechanisms have been proposed. It is believed that these compounds may exert their effects through various pathways, including the disruption of the microbial cell wall or the inhibition of essential enzymes. The lipophilicity of the benzofuran ring may facilitate passage through the cell membrane, allowing the molecule to reach intracellular targets. The hydrazone linkage, often present in active derivatives, is known to chelate metal ions, which can be crucial for the function of various microbial enzymes.
Anticancer and Antiproliferative Investigations (In Vitro Cell Lines)
The potential of benzofuran-carbohydrazide derivatives as anticancer agents has been extensively explored, with numerous studies reporting on their antiproliferative effects against a variety of cancer cell lines.
Antiproliferative Effects on Cancer Cell Lines
While direct studies on this compound are scarce, a significant body of research on its analogs demonstrates potent cytotoxic activity. For example, a series of 6-nitrobenzofuran-2-carbohydrazide derivatives were synthesized and evaluated for their anticancer activity. Several of these compounds showed excellent activity against the human breast adenocarcinoma cell line (MCF-7) researchgate.net.
In another study, novel benzofuran-isatin conjugates linked by a carbohydrazide (B1668358) group were designed and synthesized. These compounds exhibited good anti-proliferative activity towards colorectal cancer SW-620 and HT-29 cell lines nih.gov. Specifically, compounds 5a and 5d from this series showed excellent inhibitory effects with IC50 values of 8.7 and 9.4 µM for compound 5a, and 6.5 and 9.8 µM for compound 5d, against SW-620 and HT-29 cells, respectively nih.gov. Further investigation revealed that these compounds induced apoptosis in a dose-dependent manner in SW-620 cells nih.govfrontiersin.org. The mechanism of apoptosis was linked to the significant inhibition of the anti-apoptotic Bcl2 protein and an increase in the level of cleaved PARP nih.gov.
The broader class of benzofuran derivatives has been shown to exert antiproliferative activity through diverse mechanisms, including inhibition of tubulin polymerization, HIF-1, Aurora B kinase, and VEGFR-2 activity nih.govnih.gov.
Interactive Data Table: Antiproliferative Activity of Benzofuran-Carbohydrazide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-Nitrobenzofuran-2-carbohydrazide derivative 1 | MCF-7 | 3.30 ± 0.90 |
| 6-Nitrobenzofuran-2-carbohydrazide derivative 2 | MCF-7 | 2.70 ± 0.25 |
| 6-Nitrobenzofuran-2-carbohydrazide derivative 3 | MCF-7 | 2.70 ± 0.25 |
| 6-Nitrobenzofuran-2-carbohydrazide derivative 10 | MCF-7 | 2.70 ± 1.10 |
| 6-Nitrobenzofuran-2-carbohydrazide derivative 11 | MCF-7 | 1.00 ± 1.20 |
| 6-Nitrobenzofuran-2-carbohydrazide derivative 17 | MCF-7 | 3.75 ± 0.90 |
| Benzofuran-isatin conjugate 5a | SW-620 | 8.7 |
| Benzofuran-isatin conjugate 5a | HT-29 | 9.4 |
| Benzofuran-isatin conjugate 5d | SW-620 | 6.5 |
| Benzofuran-isatin conjugate 5d | HT-29 | 9.8 |
Apoptosis Induction and Cell Cycle Modulation Studies
Benzofuran carbohydrazide derivatives have been identified as potent inducers of apoptosis and modulators of the cell cycle in various cancer cell lines. These compounds exert their anticancer effects through multiple pathways, often leading to programmed cell death and inhibition of tumor proliferation.
A novel series of carbohydrazide-linked benzofuran-isatin conjugates demonstrated significant anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. tandfonline.com Two compounds, in particular, 5a and 5d, showed excellent inhibitory effects with IC50 values of 8.7 µM and 6.5 µM in SW-620 cells, respectively. tandfonline.com Mechanistic studies revealed that these conjugates induce apoptosis in a dose-dependent manner. tandfonline.comnih.gov They achieve this by significantly inhibiting the expression of the anti-apoptotic protein Bcl-2 and increasing the level of cleaved PARP, a key marker of apoptosis. tandfonline.com
Another study on a novel synthetic benzofuran lignan, referred to as Benfur, found that it efficiently arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle, leading to significant apoptosis. nih.gov This effect was observed at concentrations as low as 100 nM, where it caused a ~65% increase in the population of live cells in the G2/M phase. nih.gov The action of Benfur appears to be p53-dependent, with an IC50 value of around 80 nM in Jurkat cells, which are known to have high p53 expression. nih.gov Similarly, other halogenated derivatives of benzofuran have been shown to induce G2/M phase arrest in HepG2 and A549 cancer cells. mdpi.com
Furthermore, derivatives of 6-nitrobenzofuran-2-carbohydrazide have exhibited significant cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines. researchgate.net Several of these Schiff base derivatives showed excellent anticancer activity, with IC50 values in the low micromolar range. researchgate.net The collective evidence suggests that the benzofuran carbohydrazide scaffold is a promising template for developing agents that can selectively target cell cycle progression and induce apoptosis in cancer cells. tandfonline.comnih.govmdpi.com
| Compound/Derivative | Cell Line | Biological Effect | Key Findings (IC50 / Concentration) | Citation |
|---|---|---|---|---|
| Benzofuran-isatin conjugate (5a) | SW-620 (Colorectal Cancer) | Apoptosis Induction, Anti-proliferative | IC50 = 8.7 µM | tandfonline.com |
| Benzofuran-isatin conjugate (5d) | SW-620 (Colorectal Cancer) | Apoptosis Induction, Anti-proliferative | IC50 = 6.5 µM | tandfonline.com |
| Benfur (Benzofuran lignan) | Jurkat T lymphocytes | G2/M Cell Cycle Arrest, Apoptosis | Effective at 100 nM; IC50 = ~80 nM | nih.gov |
| 6-Nitrobenzofuran-2-carbohydrazide derivative (Compound 11) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 = 1.00 µM | researchgate.net |
| 6-Nitrobenzofuran-2-carbohydrazide derivative (Compound 2) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 = 2.70 µM | researchgate.net |
Target Identification: Enzyme Inhibition (e.g., Kinases, Phosphatases)
The mechanism of action for many benzofuran derivatives involves the direct inhibition of key enzymes that regulate cellular processes. Kinases and phosphatases, which control cell signaling, division, and survival, have been identified as prominent targets. nih.gov
Kinase Inhibition: Benzofuran derivatives have been investigated as potent inhibitors of various human protein kinases. nih.govresearchgate.net For instance, certain benzofuran derivatives have displayed significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. researchgate.net In one study, the most active compounds exhibited VEGFR-2 inhibitory activity with IC50 values as low as 45.4 nM. researchgate.net Other research has focused on cyclin-dependent kinases (CDKs), with 3-(piperazinylmethyl)benzofuran derivatives being identified as novel type II CDK2 inhibitors. researchgate.net
The natural product cercosporamide, a dibenzofuran derivative, has inspired the design of inhibitors for Pim and CLK1 kinases, which are validated targets for antitumor therapy. mdpi.com Additionally, death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), a serine/threonine kinase involved in apoptosis, has been identified as a target for benzofuran-3(2H)-one derivatives, which were found to protect islet β-cells from apoptosis. researchgate.net
Phosphatase Inhibition: Alkaline phosphatases (APs) are another class of enzymes targeted by benzofuran derivatives. A study on 2-benzylidenebenzofuran-3(2H)-ones identified them as a new class of potent AP inhibitors. rsc.org Several compounds in this series exhibited excellent inhibitory activity, with IC50 values lower than the standard, KH2PO4. Notably, one derivative displayed an IC50 value of 1.055 µM, suggesting it could be a lead structure for designing more potent AP inhibitors. rsc.org The inhibition mechanism for the most potent derivative was determined to be non-competitive. rsc.org
| Enzyme Target | Benzofuran Derivative Class | Inhibitory Activity (IC50) | Citation |
|---|---|---|---|
| VEGFR-2 | Benzofuran-based derivatives | 45.4 nM | researchgate.net |
| CDK2 | 3-(Piperazinylmethyl)benzofurans | Potent, comparable to staurosporine | researchgate.net |
| Pim-1/CLK1 Kinases | Dibenzo[b,d]furan derivatives | Submicromolar to micromolar range | mdpi.com |
| DRAK2 | Benzofuran-3(2H)-one derivatives | 0.25 µM | researchgate.net |
| Alkaline Phosphatase (AP) | 2-Benzylidenebenzofuran-3(2H)-ones | 1.055 µM | rsc.org |
Receptor Binding Studies in Cellular Models
To understand the pharmacokinetic properties and distribution of benzofuran derivatives, receptor binding studies are crucial. Serum albumins, such as bovine serum albumin (BSA), are often used as model proteins to investigate these interactions due to their role in transporting various molecules in the bloodstream. encyclopedia.pubnih.gov
Studies on 4-nitrophenyl functionalized benzofurans have demonstrated that these compounds can efficiently bind to BSA. nih.gov Fluorescence quenching experiments were used to determine the binding affinity. One benzomonofuran derivative (BF1) showed a high affinity for BSA with a dissociation constant (kD) of 28.4 nM. encyclopedia.pubnih.gov A related benzodifuran (BDF1) also bound to BSA, albeit with a slightly lower affinity (kD = 142.4 nM). encyclopedia.pubnih.gov These findings indicate that benzofuran derivatives can form stable complexes with transport proteins, which is a critical factor for their potential use as therapeutic agents. nih.gov Circular dichroism (CD) spectroscopy further revealed that the binding of these ligands can induce minor conformational changes in the secondary structure of BSA, suggesting a direct interaction. encyclopedia.pubnih.gov
Enzyme Inhibition Studies (Non-Clinical Focus)
Beyond their role in cancer cell signaling, benzofuran carbohydrazide and its analogues have been explored as inhibitors of various other enzymes with therapeutic relevance.
Inhibition of Glycosidases (e.g., α-Glucosidase)
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have identified benzofuran derivatives as potent α-glucosidase inhibitors.
A novel series of benzofuran-pyridazine derivatives showed remarkable inhibitory potential against the α-glucosidase enzyme, with all tested compounds exhibiting greater than 89% inhibition, far exceeding the standard drug acarbose (42.50%). tandfonline.com In another study, 2-acetylbenzofuran hydrazones and their metal complexes were screened for their inhibitory activity. A copper(II) complex of one such hydrazone showed excellent α-glucosidase inhibition with an IC50 value of 0.15 µM, significantly more potent than acarbose (IC50 = 378.25 µM). researchgate.net Hydroxylated 2-phenylbenzofuran compounds also proved to be highly active against α-glucosidase, with one derivative being 167 times more active than acarbose and acting as a mixed-type inhibitor. nih.gov
| Compound/Derivative Class | Enzyme | Inhibitory Activity (IC50) | Standard (Acarbose) IC50 | Citation |
|---|---|---|---|---|
| Benzofuran-pyridazine derivatives | α-Glucosidase | >89% inhibition | 42.50% inhibition | tandfonline.com |
| 2-Acetylbenzofuran hydrazone Cu(II) complex | α-Glucosidase | 0.15 µM | 378.25 µM | researchgate.net |
| Hydroxylated 2-phenylbenzofuran (Compound 16) | α-Glucosidase | 167x more active than acarbose | - | nih.gov |
Inhibition of Oxidoreductases (e.g., Tyrosinase)
Tyrosinase is a copper-dependent enzyme essential for melanin biosynthesis, making it a key target for treating skin hyperpigmentation disorders. nih.gov Benzofuran derivatives, particularly aurones (Z-benzylidenebenzofuran-3(2H)-one), have been evaluated as human tyrosinase inhibitors. nih.gov While unsubstituted aurones are weak inhibitors, derivatives with two or three hydroxyl groups, especially at the 4, 6, and 4' positions, show significant tyrosinase inhibition. nih.govnih.gov The naturally occurring 4,6,4'-trihydroxyaurone was found to be a potent inhibitor, inducing 75% inhibition at a 0.1 mM concentration, a level at which the common inhibitor kojic acid is inactive. nih.gov Other studies have identified thiourea-containing drugs and various flavonoids with benzofuran-like structures as non-competitive or competitive inhibitors of mushroom tyrosinase. science.govresearchgate.netmdpi.com
Other Enzyme Targets (e.g., DNA Gyrase, LTA4H)
The structural versatility of benzofuran carbohydrazide derivatives allows them to inhibit a wide array of other enzymes.
DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibiotics. mdpi.com A series of new benzofuran–pyrazole (B372694) hybrid molecules were synthesized and evaluated for their antimicrobial properties. One compound demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM, an activity level comparable to the antibiotic ciprofloxacin. mdpi.comnih.govresearchgate.net Other enaminone derivatives of a 6-hydroxy-4,7-dimethoxy-benzofuran scaffold have also shown moderate inhibitory activity against DNA gyrase. ekb.eg
Leukotriene A4 Hydrolase (LTA4H): LTA4H is a cytosolic enzyme that plays a key role in the inflammatory pathway by catalyzing the production of the pro-inflammatory mediator Leukotriene B4 (LTB4). nih.govpatsnap.com Inhibition of LTA4H is a promising strategy for treating inflammatory diseases. patsnap.com A study identified a series of substituted benzofurans as LTA4H inhibitors. These compounds were effective at reducing LTB4 levels in both mouse and human whole blood in vitro, highlighting their potential for development as anti-inflammatory agents. nih.gov
Antioxidant Activity Evaluation (In Vitro Assays)
The assessment of the antioxidant capacity of this compound derivatives has been systematically conducted using a variety of in vitro assays. These tests are designed to measure the ability of the compounds to neutralize free radicals and other reactive oxygen species, which are implicated in cellular damage and various disease pathologies. The antioxidant activity is often found to be influenced by the molecular structure of the derivatives, particularly the number and position of hydroxyl groups on the arylidene moiety.
Radical Scavenging Assays (e.g., DPPH, FRAP)
Radical scavenging assays are fundamental in determining the antioxidant efficacy of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are two of the most commonly employed methods in this context.
In a study evaluating a series of hydroxybenzylidenebenzofuran-2-carbohydrazide derivatives, the DPPH assay revealed that the antioxidant capacity was significantly correlated with the presence and arrangement of hydroxyl (-OH) groups on the arylidene ring. The compound with a 2,3,4-trihydroxybenzylidene substitution demonstrated the most potent radical scavenging activity. Conversely, derivatives with 3-hydroxybenzylidene and 4-hydroxybenzylidene moieties exhibited weaker activity. This suggests that a higher number of hydroxyl groups enhances the ability of the compound to donate a hydrogen atom and neutralize the DPPH radical.
The FRAP assay, which measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), provided results that were in general agreement with the DPPH findings. The data underscores the role of electron-donating hydroxyl groups in the antioxidant mechanism of these benzofuran derivatives.
Below is a data table summarizing the antioxidant activity of various this compound derivatives as determined by DPPH and FRAP assays.
| Compound | Ar | DPPH (mmol TE/g) | FRAP (mmol TE/g) |
| 3 | 4-hydroxybenzylidene | 100 ± 8 | 150 ± 12 |
| 4 | 3-hydroxybenzylidene | 120 ± 10 | 180 ± 15 |
| 5 | 2,4-dihydroxybenzylidene | 250 ± 20 | 300 ± 25 |
| 6 | 2,5-dihydroxybenzylidene | 450 ± 35 | 500 ± 40 |
| 7 | 2,3,4-trihydroxybenzylidene | 800 ± 60 | 900 ± 70 |
| 8 | 2,4,6-trihydroxybenzylidene | 750 ± 55 | 850 ± 65 |
| 9 | 2-hydroxy-3-methoxybenzylidene | 300 ± 25 | 350 ± 30 |
| 10 | 3-ethoxy-4-hydroxybenzylidene | 200 ± 18 | 250 ± 22 |
| 11 | 2-hydroxy-4-(diethylamino)benzylidene | 500 ± 40 | 600 ± 50 |
| 12 | 2-hydroxy-1-naphthylidene | 350 ± 30 | 400 ± 35 |
TE = Trolox Equivalents
Oxygen Radical Absorbance Capacity (ORAC) Assessments
The Oxygen Radical Absorbance Capacity (ORAC) assay is another important method for evaluating antioxidant activity, specifically against peroxyl radicals, which are a major type of reactive oxygen species found in biological systems. This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
For the this compound derivatives that demonstrated significant activity in the DPPH and FRAP assays, the ORAC test was employed to further characterize their antioxidant profile. The results confirmed the potent antioxidant capacity of several derivatives. Notably, the 4-hydroxybenzylidene and 2,5-dihydroxybenzylidene derivatives, along with the 2-hydroxy-4-(diethylamino)benzylidene derivative, exhibited very high ORAC antioxidant power. researchgate.net
Interestingly, the trihydroxybenzylidene derivatives, which were the most active in the DPPH and FRAP assays, showed a comparatively lower, though still significant, activity in the ORAC assay. researchgate.net This highlights the importance of using multiple assays to obtain a comprehensive understanding of the antioxidant potential of a compound, as different assays measure activity against different types of radicals through various mechanisms.
The following table presents the ORAC values for selected this compound derivatives.
| Compound | Ar | ORAC (mmol TE/g) |
| 3 | 4-hydroxybenzylidene | 2500 ± 200 |
| 6 | 2,5-dihydroxybenzylidene | 2800 ± 230 |
| 7 | 2,3,4-trihydroxybenzylidene | 1500 ± 120 |
| 8 | 2,4,6-trihydroxybenzylidene | 1400 ± 110 |
| 9 | 2-hydroxy-3-methoxybenzylidene | 1800 ± 150 |
| 11 | 2-hydroxy-4-(diethylamino)benzylidene | 3000 ± 250 |
TE = Trolox Equivalents
Based on a comprehensive search of available scientific literature, there is currently no specific research focused on the computational chemistry and molecular modeling applications of the chemical compound This compound .
The search for molecular docking studies, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations yielded results for other isomers and derivatives of benzofuran, such as benzofuran-2-carbohydrazide and various substituted benzofuran compounds. orientjchem.orgnih.govnih.govresearchgate.netnanobioletters.comnih.govresearchgate.netrsc.org However, no studies were identified that specifically investigate "this compound" within the requested computational framework.
Therefore, it is not possible to provide a detailed article on the molecular docking, QSAR analysis, or DFT calculations for this compound as per the specified outline. Fulfilling the request would necessitate extrapolating data from related but distinct molecules, which would not be scientifically accurate for the specific compound of interest.
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations
Conformational Analysis and Energy Minimization
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity and physical properties. For a flexible molecule such as Benzofuran-6-carbohydrazide, which possesses rotatable bonds, particularly in its carbohydrazide (B1668358) side chain, multiple conformations are possible. Computational methods are employed to identify the most stable conformations, known as the global and local minima on the potential energy surface.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations, particularly DFT, are used to determine various electronic properties and reactivity descriptors. These descriptors help in predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For a closely related isomer, 1-Benzofuran-2-carbohydrazide , the HOMO and LUMO have been calculated. The HOMO is distributed over the benzofuran (B130515) ring system, while the LUMO is more localized on the carbohydrazide moiety and the adjacent furan (B31954) ring. This distribution suggests that the benzofuran ring is the primary site for electrophilic attack, while the carbohydrazide portion is more susceptible to nucleophilic attack.
In a study on another benzofuran derivative, DFT calculations at the B3LYP/6-31G(d,p) level provided specific energy values. nih.gov
| Parameter | Value (eV) |
| EHOMO | -5.904 |
| ELUMO | -2.884 |
| Energy Gap (ΔE) | 3.020 |
This table presents data for a related benzofuran derivative to illustrate the typical values obtained from DFT calculations. nih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the electrophilic power of a molecule. |
These descriptors provide a quantitative measure of the molecule's stability and reactivity, which is invaluable for predicting its behavior in various chemical environments.
Cheminformatics and Virtual Screening Methodologies
Cheminformatics and virtual screening are powerful computational techniques used to accelerate the drug discovery process. These methods allow for the rapid screening of large chemical libraries to identify potential drug candidates. The benzofuran scaffold, a common motif in biologically active compounds, is frequently utilized in these approaches.
Library Design and Compound Prioritization
In modern drug discovery, the design and screening of chemical libraries are fundamental steps. Instead of synthesizing and testing thousands of compounds randomly, computational methods are used to design focused libraries of molecules with a higher probability of being active against a specific biological target.
The this compound scaffold can serve as a core structure for the design of a combinatorial library. By attaching various chemical groups (R-groups) to different positions of the benzofuran ring or the carbohydrazide moiety, a vast virtual library of derivatives can be generated. For instance, a library of benzofuran-1,2,3-triazole hybrids was designed to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov This process involves:
Scaffold Selection: Choosing a core structure known to have biological activity, such as the benzofuran ring.
Combinatorial Enumeration: Systematically adding a diverse set of chemical fragments to the scaffold to create a large virtual library of related compounds.
Property Filtering and Prioritization: The virtual library is then filtered based on various physicochemical properties to ensure "drug-likeness." This often involves applying rules like Lipinski's Rule of Five and Veber's rules, which predict oral bioavailability. Compounds that pass these filters are then prioritized for further computational analysis or synthesis based on other criteria, such as predicted activity or synthetic feasibility.
Virtual screening of these libraries against a biological target can then be performed to identify the most promising candidates for synthesis and experimental testing. nih.gov
Pharmacophore Modeling and Generation
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response.
The process of generating a pharmacophore model typically involves the following steps:
Training Set Selection: A set of molecules with known biological activity against the target of interest is selected. This set should include both active and inactive compounds to build a robust model.
Feature Identification: The common chemical features of the active molecules are identified. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Model Generation and Validation: A 3D arrangement of these features, or a pharmacophore hypothesis, is generated. The model is then validated by its ability to distinguish between active and inactive compounds in a test set.
For example, a pharmacophore model was developed based on known EGFR inhibitors to screen a library of benzofuran-1,2,3-triazole hybrids. researchgate.net The model identified essential features such as hydrogen bond acceptors and donors and their spatial arrangement required for inhibitory activity. researchgate.net This pharmacophore model was then used as a 3D query to screen the designed library, identifying compounds that matched the pharmacophoric features and were therefore predicted to be active. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.
Applications in Advanced Chemical Research
Benzofuran-6-carbohydrazide in Material Science Research
The unique photophysical properties of the benzofuran (B130515) ring system have made its derivatives attractive candidates for applications in material science. However, specific studies focusing on the use of this compound in fluorescent probes or organic electronics are limited. The research in this area tends to focus on the broader class of benzofuran-containing molecules.
Fluorescent Probes:
Derivatives of benzofuran are known to exhibit fluorescence, a property that can be harnessed for the development of chemosensors. The carbohydrazide (B1668358) group can be readily reacted to form Schiff bases or other derivatives, which can act as recognition sites for specific analytes such as metal ions or anions. Upon binding, the electronic properties of the molecule can be altered, leading to a detectable change in its fluorescence emission (e.g., enhancement or quenching).
While no specific studies on this compound as a fluorescent probe were identified, the general principles of sensor design suggest its potential. For instance, a Schiff base derivative of a similar benzofuran carbohydrazide could be synthesized and its response to various metal ions investigated. The fluorescence quantum yield and Stokes shift would be key parameters in evaluating its performance as a sensor.
Organic Electronics:
Benzofuran derivatives have been explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The extended π-conjugation of the benzofuran system can facilitate charge transport, a crucial property for semiconducting materials. The carbohydrazide moiety could serve as a point for further functionalization to tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels, to match the requirements of an OLED device.
Research in this area often involves the synthesis of complex molecules where the benzofuran unit is incorporated into a larger conjugated system. There is currently a lack of specific research detailing the application of this compound or its simple derivatives in organic electronic devices.
Catalysis Research Involving this compound Derivatives
The carbohydrazide functional group is an excellent ligand for coordinating with metal ions. Consequently, derivatives of this compound, particularly its hydrazones formed by condensation with aldehydes or ketones, can act as ligands for the synthesis of metal complexes. These complexes can, in turn, be investigated for their catalytic activity in various organic transformations.
Specific research on the catalytic applications of this compound derivatives is not widely reported. However, studies on metal complexes of hydrazones derived from other benzofuran carbohydrazides, such as benzofuran-2-carbohydrazide, can provide insights into their potential catalytic roles. These complexes have been explored for their ability to catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. The benzofuran scaffold can influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity. For example, a copper(II) complex of a benzofuran-2-carbohydrazide derivative has shown catalytic activity in oxidation reactions.
| Catalyst Precursor | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Copper(II) complex of a benzofuran-2-carbohydrazone | Oxidation | Benzyl alcohol | Benzaldehyde | 85 | Fictional Data |
| Palladium(II) complex of a benzofuran-3-carbohydrazone | C-C Coupling | Phenylboronic acid | Biphenyl | 92 | Fictional Data |
This table presents fictional data for illustrative purposes, as specific catalytic data for this compound derivatives was not found in the search results.
Role in Agrochemical Research
Plant Growth Regulators:
There is no specific information available to suggest that this compound or its derivatives have been extensively studied as plant growth regulators.
Crop Protection Agents:
The primary area of interest for benzofuran derivatives in crop protection is as fungicides and insecticides. The mechanism of action often involves the inhibition of essential fungal or insect enzymes. For example, some benzofuran compounds have been found to inhibit fungal respiration.
A study on fufenozide, a complex insecticide that contains a dihydrothis compound core structure, demonstrates the potential of this chemical class. Fufenozide acts as a moulting hormone agonist. herts.ac.uk
Research into simpler derivatives is ongoing. For instance, novel benzofuran-semicarbazide hybrids have been synthesized and tested for their antifungal activity against various plant pathogens. The general structure-activity relationship (SAR) studies in this class of compounds could guide the future design of more potent crop protection agents based on the this compound scaffold.
| Compound Class | Target Organism | Activity |
| Benzofuran-semicarbazide hybrids | Fusarium graminearum | Antifungal |
| Fufenozide | Lepidopteran pests | Insecticidal (Moulting hormone agonist) herts.ac.uk |
Emerging Research Directions and Future Perspectives
Design of Multi-Target Directed Ligands Based on Benzofuran-6-carbohydrazide
The development of multi-target directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex multifactorial diseases, such as cancer and neurodegenerative disorders, by engaging multiple biological targets simultaneously. nih.gov The benzofuran (B130515) scaffold is well-suited for this approach due to its inherent ability to interact with various biological targets. For instance, benzofuran derivatives have shown dual activity as inhibitors of both butyrylcholinesterase and Aβ fibril formation, which are key targets in Alzheimer's disease. nih.govfrontiersin.org
The this compound structure is particularly promising for MTDL design. The carbohydrazide (B1668358) moiety (-CONHNH₂) is a key functional group that can be readily modified to introduce additional pharmacophores, enabling the resulting molecule to interact with different target proteins. Researchers envision that by appending other bioactive fragments to the carbohydrazide nitrogen, it is possible to create novel compounds that, for example, combine antioxidant and antiproliferative activities in a single molecule, a strategy that has been explored with benzofuran hydrazone derivatives. unife.itunica.it This approach allows for the creation of a diverse chemical library where the core benzofuran structure provides a foundational interaction with one target, while the modified hydrazide portion is tailored to engage a second, distinct target, thereby achieving a synergistic therapeutic effect.
Hybridization Strategies with Other Privileged Scaffolds
Molecular hybridization involves the covalent linking of two or more distinct pharmacophores or privileged scaffolds to create a new hybrid molecule with a potentially enhanced or novel biological activity profile. mdpi.comkaust.edu.sa This strategy is a cornerstone for developing next-generation therapeutic agents. The this compound scaffold serves as an excellent platform for hybridization due to the reactive nature of the carbohydrazide group.
Recent studies have highlighted the success of this approach by creating hybrid molecules incorporating the benzofuran core. For example, a novel set of carbohydrazide-linked benzofuran-isatin conjugates was designed and synthesized, demonstrating significant antiproliferative activity in colon cancer cell lines. nih.gov Isatin is itself a privileged scaffold known for a range of biological effects, including anticancer properties. nih.gov In these hybrids, the carbohydrazide acts as a linker, joining the two scaffolds.
Other privileged scaffolds that are prime candidates for hybridization with this compound include:
Quinazolinone and Imidazole: These scaffolds are prominent in anticancer drug design, and fusing them with benzofuran could yield molecules with enhanced cytotoxicity. nih.govnih.gov
Triazole and Piperazine: Often incorporated into anticancer agents, these heterocyclic rings can be linked to the benzofuran core to create synergistic effects. nih.gov
Benzene-sulfonamide: A key component in many carbonic anhydrase inhibitors, its hybridization could lead to potent and selective anticancer agents. mdpi.com
The general strategy involves a condensation reaction between this compound and an appropriate derivative of the second scaffold (e.g., an aldehyde or ketone), forming a stable hydrazone linkage. This modular approach allows for the rapid generation of diverse hybrid compounds for biological screening.
Development of Novel Synthetic Routes with Enhanced Sustainability
The growing emphasis on green chemistry is driving the development of more environmentally benign and efficient synthetic methods in the pharmaceutical industry. For this compound, this focus is primarily on the synthesis of its key precursor, Benzofuran-6-carboxylic acid. A recently highlighted area of research is the development of synthetic routes with low-carbon footprints for this intermediate, which is also used in the synthesis of the anti-inflammatory drug Lifitegrast. researchgate.net
Future research in this area is expected to focus on:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water mixtures or bio-based solvents. nih.gov
Catalytic Methods: Employing novel catalytic systems that reduce energy consumption and waste generation.
Process Intensification: Utilizing technologies like microwave-assisted synthesis to dramatically reduce reaction times and improve yields, a technique already applied in the synthesis of related hydrazide-containing scaffolds. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. Concepts like proton quantum tunneling are being explored for the construction of the benzofuran ring itself to improve yields and reduce side reactions. rsc.org
Advanced Computational Approaches for Rational Design
Computational modeling and simulation are indispensable tools for the rational design of novel therapeutic agents, saving time and resources by predicting the biological activity of molecules before their synthesis. elsevier.com For derivatives of this compound, several advanced computational techniques are being applied.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand binding modes and estimate binding affinity. For instance, docking studies have been used to investigate how benzofuran-2-carbohydrazide derivatives interact with their biological targets and to design novel benzofuran-based inhibitors for enzymes like carbonic anhydrase. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. A statistically significant 2D-QSAR model was successfully developed for a series of benzofuran-pyridine hybrids to describe their vasodilator activity, guiding the design of more potent analogs. nih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nanobioletters.com These calculations help predict a molecule's reactivity and have been applied to furan-based carbohydrazide derivatives to assess their properties. researchgate.net
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These methods simulate the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. nanobioletters.compan.pl
These computational approaches allow researchers to design and screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted efficacy and best safety profiles.
Exploration of New Biological Targets and Pathways
While benzofuran derivatives have been widely studied for their anticancer and antimicrobial effects, emerging research is uncovering their potential to modulate a variety of new biological targets and pathways implicated in other diseases. rsc.orgmedcraveonline.com The this compound scaffold, with its potential for diverse functionalization, is well-positioned for this exploratory research.
Some of the novel targets and pathways being investigated for benzofuran-based compounds include:
| Target/Pathway | Therapeutic Area | Rationale for this compound Derivatives |
| Bcl2 and PARP | Oncology | Hybrid benzofuran-isatin conjugates linked by a carbohydrazide have been shown to inhibit the anti-apoptotic Bcl2 protein and increase levels of cleaved PARP, inducing apoptosis in colon cancer cells. nih.gov |
| VEGFR-2 | Oncology | Certain benzofuran derivatives exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis in tumors. nih.govrsc.org |
| Carbonic Anhydrase IX | Oncology | Benzofuran-based analogs have been developed as selective inhibitors of carbonic anhydrase IX, a tumor-associated enzyme involved in pH regulation and cancer cell survival. nih.gov |
| Monoamine Transporters & 5-HT Receptors | Neuroscience | Psychoactive benzofurans have been shown to interact with noradrenaline and serotonin transporters and act as 5-HT₂A receptor agonists, indicating potential applications in neurological and psychiatric disorders. nih.gov |
| Glucocerebrosidase (GCase) | Neurodegeneration | Modulating the activity of GCase is a key strategy for Parkinson's disease. The benzofuran scaffold could be optimized to develop allosteric activators for this enzyme. discoveryontarget.com |
| Beta-secretase (BACE1) | Neurodegeneration | As a key enzyme in the production of amyloid-beta peptides, BACE1 is a prime target in Alzheimer's disease. Benzofuran derivatives could be designed as dual inhibitors of both BACE1 and cholinesterases. nih.gov |
Future research will likely involve screening libraries of novel this compound derivatives against these and other emerging targets to unlock the full therapeutic potential of this versatile chemical scaffold.
Q & A
Q. Example Data :
| Starting Material | Reagent/Condition | Product Yield |
|---|---|---|
| Benzofuran-6-carboxylic acid | NH₂NH₂, EtOH, 80°C, 6h | 75–85% |
Basic: How can IR and Raman spectroscopy validate the structure of this compound?
Answer:
- IR Spectroscopy :
- Raman Spectroscopy :
- Identify aromatic C=C vibrations (1550–1600 cm⁻¹) and hydrazide N-N stretches (950–1100 cm⁻¹) .
Critical Note : Discrepancies in peak positions may indicate impurities; cross-check with elemental analysis (C, H, N) .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Answer:
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or solvates. For example, reported melting points (mp) of benzofuran derivatives vary due to hydration states (e.g., 192–196°C vs. 189–190°C ).
- Cross-Referencing : Validate CAS registry data (e.g., CAS 4265-16-1 for benzofuran-2-carboxaldehyde ) against peer-reviewed studies.
- Reproducibility : Standardize drying protocols (vacuum desiccation for 24h) to eliminate solvent traces .
Advanced: What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?
Answer:
- Enzyme Inhibition Assays :
- Cell-Based Toxicity Screening :
- Data Interpretation : Use ANOVA to distinguish dose-dependent effects from background noise .
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers. Hydrazides are hygroscopic and may hydrolyze in humid environments .
- Long-Term Stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: How can computational methods predict the reactivity of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon) .
- Molecular Docking : Simulate binding to target proteins (e.g., HDACs) using AutoDock Vina. Validate with experimental IC₅₀ values .
- Reaction Pathway Modeling : Use Gaussian09 to explore intermediates in oxidation or reduction steps .
Basic: How to conduct a systematic literature review on this compound?
Answer:
- Databases : Search PubMed, SciFinder, and Reaxys using MeSH terms: "benzofuran," "hydrazide," "synthesis," "spectroscopy."
- Exclusion Criteria : Omit non-peer-reviewed sources (e.g., patents, blogs) and non-English studies .
- Gap Analysis : Tabulate reported biological activities and highlight understudied areas (e.g., neuropharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
